molecular formula C17H12ClN5S B2374547 6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868969-12-4

6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2374547
CAS RN: 868969-12-4
M. Wt: 353.83
InChI Key: LAVVPBQAZHMSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It belongs to the class of triazoles, which are known for their versatile biological activities . Triazoles are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

Triazoles are commonly synthesized from the corresponding bicyclic compounds . The synthesis strategy often involves silylation–amination as the key step, allowing a wide range of derivatives to be prepared .


Molecular Structure Analysis

The molecular structure of triazoles includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The synthesis of triazoles often involves the condensation of 3,5-dihydro-4H-2,3-benzodiazepin-4-thiones with appropriate hydrazides . This transformation has been described for the 1benzofuran series .

Scientific Research Applications

Anti-Diabetic Potential

The compound 6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine, and its derivatives, have shown promise in the treatment of diabetes. A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop effective anti-diabetic medications. The synthesized compounds exhibited significant antioxidant and insulinotropic activity, suggesting their potential as anti-diabetic agents (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural Analysis and Synthesis

Sallam et al. (2021) conducted a study focusing on the synthesis and structure analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. This research involved detailed spectroscopic techniques and X-ray diffraction to elucidate the compound's structure. Additionally, Density Functional Theory (DFT) calculations were employed to understand the compound's electronic properties (Sallam et al., 2021).

Biological Studies

In a separate study, Holla et al. (2006) synthesized derivatives of 6-chloropyridin-3-yl methyl moiety and evaluated them for antibacterial and insecticidal activities. This demonstrates the compound's potential application in developing new antibacterial agents and insecticides (Holla et al., 2006).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, triazole compounds in general are known to interact with a variety of enzymes and receptors in the biological system . This allows them to show versatile biological activities .

Future Directions

Triazoles have been the subject of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-14-5-3-12(4-6-14)11-24-16-8-7-15-20-21-17(23(15)22-16)13-2-1-9-19-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVVPBQAZHMSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.